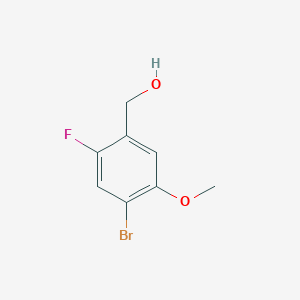

(4-Bromo-2-fluoro-5-methoxyphenyl)methanol

Description

Molecular Architecture

Structural Composition and Bonding

(4-Bromo-2-fluoro-5-methoxyphenyl)methanol (C₈H₈BrFO₂; molecular weight: 235.05 g/mol) features a benzene ring substituted at the 4-position with bromine, the 2-position with fluorine, the 5-position with methoxy, and a hydroxymethyl group at the 1-position. The SMILES notation (OCC₁=CC(OC)=C(Br)C=C₁F) highlights the planar aromatic core and the spatial arrangement of substituents. The bromine and fluorine atoms introduce significant electronegativity, while the methoxy and hydroxymethyl groups contribute steric bulk and hydrogen-bonding capacity.

Key bond lengths and angles derived from analogous compounds suggest:

- C-Br bond length: ~1.89 Å (typical for aryl bromides).

- C-F bond length: ~1.35 Å (consistent with aromatic fluorides).

- Methoxy C-O bond: ~1.43 Å, with a C-O-C angle of ~117°.

X-ray Crystallography and Conformational Analysis

While direct X-ray diffraction data for this compound are unavailable, studies on structurally related benzyl alcohols provide insights:

- Crystal Packing : Similar compounds exhibit intermolecular hydrogen bonding between the hydroxymethyl group and electronegative substituents (e.g., O-H···F or O-H···O interactions).

- Torsional Angles : The hydroxymethyl group typically adopts a staggered conformation relative to the aromatic ring to minimize steric clashes with adjacent substituents.

Table 1 : Predicted Conformational Parameters (Based on Analogues)

| Parameter | Value |

|---|---|

| O-H···F Distance | 2.65–2.80 Å |

| Dihedral Angle (C1-C6-O) | 15–25° |

| Unit Cell Symmetry | Monoclinic (P2₁/c) |

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (predicted):

- Aromatic protons: δ 6.8–7.3 ppm (split into doublets/triplets due to coupling with F and Br).

- Hydroxymethyl: δ 4.6 ppm (singlet, exchangeable with D₂O).

- Methoxy: δ 3.8 ppm (singlet).

- ¹³C NMR :

Infrared (IR) Spectroscopy

UV-Vis Spectroscopy

- π→π* transitions (aromatic ring): λₘₐₓ ~260 nm (ε ≈ 1500 M⁻¹cm⁻¹).

- n→σ* transitions (Br, F): Weak absorption at ~290 nm.

Table 2 : Key Spectral Signatures

| Technique | Signal | Assignment |

|---|---|---|

| ¹H NMR | δ 4.6 (1H, s) | Hydroxymethyl proton |

| IR | 3300 cm⁻¹ | O-H stretch |

| UV-Vis | 260 nm | Aromatic π-system |

Computational Modeling of Electronic and Steric Effects

Density Functional Theory (DFT) Analysis

- Electrostatic Potential : The bromine atom exhibits a σ-hole (+0.25 e), enabling weak halogen bonding. The fluorine atom withdraws electron density, polarizing the ring (Mulliken charge: −0.18 e).

- Frontier Molecular Orbitals :

Table 3 : DFT-Calculated Properties (B3LYP/6-311++G(d,p))

| Parameter | Value |

|---|---|

| HOMO-LUMO Gap | 5.2 eV |

| C-Br Bond Order | 0.95 |

| Dipole Moment | 2.8 Debye |

Steric Effects

Properties

IUPAC Name |

(4-bromo-2-fluoro-5-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOGHNYIPBLBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CO)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation: 5-Bromo-2-methoxyphenol Intermediate

One critical intermediate for the synthesis is 5-bromo-2-methoxyphenol, prepared via:

- Acetylation protection of o-methoxyphenol hydroxyl group using acetic anhydride or diacetyl oxide under acidic catalysis (e.g., sulfuric acid) at elevated temperatures (~100 °C).

- Bromination of the protected anisole using bromine with iron powder as catalyst at 70-80 °C.

- Deacetylation by treatment with aqueous sodium bicarbonate (10%) to regenerate the phenolic hydroxyl group.

This three-step sequence yields 5-bromo-2-methoxyphenol with good purity and yield (27 g from 36 g crude intermediate).

Formylation to Introduce the Aldehyde Group

The introduction of the hydroxymethyl group is commonly achieved by first converting the aromatic ring to an aldehyde intermediate (4-bromo-2-fluoro-5-methoxybenzaldehyde), which is then reduced to the alcohol.

A patented process involves:

- Reacting 1,4-dibromo-2-fluorobenzene with isopropyl magnesium chloride (a Grignard reagent) in tetrahydrofuran (THF) and a first solvent (e.g., toluene or methyl tert-butyl ether) at low temperatures (0–5 °C).

- Adding a formyl source such as dimethylformamide (DMF) or N-formyl secondary amine to form the aldehyde.

- Crystallizing the aldehyde intermediate using alkanes like heptane or cyclohexane.

- Purification steps involving methanol and carbonate treatment, solvent distillation, and recrystallization to yield high-purity 4-bromo-2-methoxybenzaldehyde.

Reduction of Aldehyde to Benzyl Alcohol

The aldehyde intermediate is reduced to the benzyl alcohol using hydride reagents:

- Lithium borohydride (LiBH4) in THF is added dropwise to the aldehyde at controlled temperatures (~23 °C), followed by quenching with water and methanol.

- Workup includes acid-base extractions and organic solvent washes to isolate the crude benzyl alcohol.

- Purification by crystallization or solvent evaporation yields (4-Bromo-2-fluoro-5-methoxyphenyl)methanol with yields reported up to 95% and high purity (~97%).

Optimized Telescoped Synthesis Approach

A notable optimized method combines the formylation and reduction steps into a telescoped one-pot process:

- Starting from 2-bromo-4-fluoroanisole, the formylation and subsequent reduction with lithium borohydride are performed sequentially without isolating the aldehyde.

- This approach improves overall yield (up to 95%), reduces impurities (dimer formation <0.2%), and enhances process safety by avoiding isolation of reactive aldehyde intermediates.

- Use of green solvents such as 2-methyltetrahydrofuran (2-MeTHF) derived from renewable resources is reported.

- The process is scalable to commercial quantities (e.g., 110 g scale) with high reproducibility and purity (>99% after crystallization).

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acetylation protection | Acetic anhydride or diacetyl oxide, H2SO4 | ~100 °C | - | High | Protect phenolic OH before bromination |

| Bromination | Bromine, Fe powder catalyst | 70–80 °C | DMF | Moderate | Introduces bromine selectively |

| Deacetylation | NaHCO3 aqueous solution (10%) | ~80 °C | Methanol | Moderate | Regenerates phenol |

| Formylation | 1,4-Dibromo-2-fluorobenzene, iPrMgCl, DMF | 0–5 °C | THF, toluene, MTBE, alkanes | High | Introduces aldehyde group |

| Crystallization | Alkanes (heptane, cyclohexane) | Ambient | Methanol | - | Purifies aldehyde intermediate |

| Reduction | Lithium borohydride (LiBH4) | ~23 °C | THF, MeOH, water | Up to 95 | Reduces aldehyde to benzyl alcohol |

| Telescoped formylation + reduction | Combined steps without isolation | Ambient | 2-MeTHF | Up to 95 | Improves yield and safety |

Research Findings and Process Considerations

- The protection of phenolic hydroxyl groups is critical to avoid side reactions during bromination and formylation.

- The use of iron powder catalysis in bromination improves selectivity and yield.

- Low-temperature Grignard formylation avoids side reactions and increases selectivity for the aldehyde.

- The telescoped approach reduces the number of purification steps and overall solvent usage, enhancing sustainability.

- Crystallization with mixed solvents (toluene/heptane) improves purity to >99%.

- The methods avoid cryogenic conditions, facilitating industrial scalability.

- Alternative alkylation methods using Lewis acids (e.g., AlCl3) for related bromophenol derivatives have been reported but are less direct for this specific compound.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoro-5-methoxyphenyl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine and fluorine substituents can be reduced under specific conditions.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: 4-Bromo-2-fluoro-5-methoxybenzaldehyde or 4-Bromo-2-fluoro-5-methoxybenzoic acid.

Reduction: 4-Bromo-2-fluoro-5-methoxyphenylmethane.

Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-2-fluoro-5-methoxyphenyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol involves its interaction with specific molecular targets. The methanol group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares (4-Bromo-2-fluoro-5-methoxyphenyl)methanol with key analogs:

Substituent Effects on Physicochemical Properties

- Halogen Influence: Fluorine (target compound): Enhances metabolic stability and electronegativity compared to chlorine in (5-Bromo-2-chloro-4-methoxy-phenyl)-methanol . Bromine: Common in all analogs for facilitating cross-coupling reactions (e.g., Suzuki-Miyaura).

- Functional Group Differences: Alcohol (-OH): Increases hydrophilicity and participation in hydrogen bonding, improving solubility in polar solvents like methanol and DMSO . Ketone (C=O): Reduces solubility in water but enhances reactivity in condensation reactions .

- Steric and Electronic Effects: The benzyloxy group in (2-(Benzyloxy)-5-bromo-4-methylphenyl)methanol introduces steric hindrance, reducing reaction rates in SN2 mechanisms . Methoxy (-OMe): Electron-donating nature increases electron density on the aromatic ring, directing electrophilic substitution to specific positions .

Research Findings and Data

Solubility and Stability

- Solubility: Alcohol derivatives show moderate solubility in chloroform, methanol, and DMSO, while ketones are more soluble in dichloromethane . Bulkier analogs (e.g., benzyloxy-substituted) exhibit lower solubility due to steric effects .

Thermal Stability :

- Fluorine and methoxy groups enhance thermal stability, as observed in differential scanning calorimetry (DSC) studies of related compounds .

Biological Activity

(4-Bromo-2-fluoro-5-methoxyphenyl)methanol is an organic compound that has garnered attention for its potential biological activities. This compound, with the molecular formula C₈H₈BrFO₂, features a phenolic structure modified with bromine, fluorine, and methoxy groups. Understanding its biological activity is crucial for its applications in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves bromination of 2-fluoro-5-methoxyphenol followed by a reaction with formaldehyde to introduce the methanol group. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which can modulate its biological properties.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The methanol group can form hydrogen bonds, while the halogen substituents (bromine and fluorine) can participate in halogen bonding. These interactions influence enzyme activity and receptor binding, which may lead to various biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, demonstrating significant inhibitory effects:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results indicate that the compound exhibits strong antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies .

Case Studies

In a recent study examining various phenolic compounds, this compound was shown to outperform several analogs in terms of antibacterial efficacy against Gram-positive and Gram-negative bacteria. This suggests a robust structure-activity relationship that merits further investigation .

Research Applications

The compound's unique structural features allow it to serve as an important intermediate in organic synthesis and as a probe in biochemical assays. Its ability to modulate enzyme interactions positions it as a valuable tool in drug discovery and development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Bromo-2-fluoro-5-methoxyphenyl)methanol, and what reaction conditions are critical for high yields?

- Methodology : A common approach involves organometallic coupling or Grignard reactions. For example, reacting a bromo-fluoro-methoxybenzaldehyde derivative with a lithiated reagent (e.g., n-BuLi in THF at −78°C) to form the alcohol via nucleophilic addition. Post-reaction, the product is isolated using ice/water quenching, extracted with ethyl acetate, and purified via silica gel chromatography .

- Key Conditions :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| n-BuLi | THF | −78°C → RT | ~97% |

| Benzaldehyde derivative | THF | RT (overnight) | High purity |

Q. How is this compound purified, and what analytical techniques validate its purity?

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Recrystallization from ethanol/water mixtures may enhance purity .

- Characterization :

- NMR (¹H/¹³C): Confirms substitution patterns and functional groups.

- GC-MS/EI-MS : Validates molecular weight (e.g., m/z 310–312 for bromo-fluoro analogs) .

- HPLC : Assesses purity (>95% by area normalization) .

Q. What safety protocols are essential for handling this compound in the lab?

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation.

- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Refer to SDS guidelines for brominated analogs, which highlight risks of skin/eye irritation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions (e.g., over-reduction or halogen displacement)?

- Strategies :

- Temperature Control : Maintain strict低温 conditions (−78°C) during lithiation to prevent undesired side reactions .

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling steps to minimize bromine displacement.

- Kinetic Monitoring : Use in-situ IR or LC-MS to track reaction progress and adjust stoichiometry dynamically.

Q. How do researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

- Approach :

- 2D NMR (COSY, HSQC) : Assigns ambiguous signals by correlating ¹H-¹³C couplings.

- Isotopic Labeling : Use deuterated solvents or synthetic analogs to isolate overlapping signals.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software) .

Q. What computational methods predict the stability of this compound under varying pH or solvent conditions?

- Tools :

- Molecular Dynamics (MD) : Simulates degradation pathways in polar solvents (e.g., water/methanol mixtures).

- pKa Prediction : Software like MarvinSketch estimates acidic/basic sites (e.g., hydroxyl group pKa ~15–16).

Q. How are crystallographic techniques (e.g., SHELX, ORTEP) applied to determine the compound’s solid-state structure?

- Procedure :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.